molecular formula C19H30BNO4 B6338904 N-(6-hydroxyhexyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1227098-70-5

N-(6-hydroxyhexyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B6338904
CAS No.: 1227098-70-5
M. Wt: 347.3 g/mol
InChI Key: QZNIGBKVPDOKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted at the meta-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group and an N-linked 6-hydroxyhexyl chain.

Properties

IUPAC Name

N-(6-hydroxyhexyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO4/c1-18(2)19(3,4)25-20(24-18)16-11-9-10-15(14-16)17(23)21-12-7-5-6-8-13-22/h9-11,14,22H,5-8,12-13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNIGBKVPDOKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-hydroxyhexyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of an appropriate benzoyl chloride with a suitable amine.

    Introduction of the Hydroxyhexyl Chain: The hydroxyhexyl chain can be introduced via nucleophilic substitution reactions, where a halogenated hexane derivative reacts with the benzamide core.

    Attachment of the Dioxaborolane Group: The final step involves the formation of the dioxaborolane group through a reaction with a boronic acid derivative under specific conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-hydroxyhexyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions:

    Oxidation: The hydroxyhexyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various biaryl compounds.

Scientific Research Applications

N-(6-hydroxyhexyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(6-hydroxyhexyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The hydroxyhexyl chain and benzamide core contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physical Properties of Analogous Compounds
Compound Name Substituent on Amide Nitrogen Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications/Activities Reference
N-(6-Hydroxyhexyl)-3-(dioxaborolan-2-yl)benzamide (Target) 6-Hydroxyhexyl 347.23* N/A N/A Potential cross-coupling, drug design
N-(Prop-2-yn-1-yl)-3-(dioxaborolan-2-yl)benzamide Propargyl 285.15 N/A N/A Suzuki coupling reagents
N-Methoxy-3-(dioxaborolan-2-yl)benzamide Methoxy 291.13 N/A N/A Intermediate for bioconjugation
N-(2-Hydroxyethyl)-3-(dioxaborolan-2-yl)benzamide 2-Hydroxyethyl 293.14 N/A N/A Antifungal candidates
N-Benzylcarbamoyl-3-(dioxaborolan-2-yl)benzamide (from ) Benzylcarbamoyl ~500† 240–242 82% Antifungal activity

*Calculated based on molecular formula C₁₉H₃₀BNO₄. †Estimated from structural complexity.

Key Observations:

  • Solubility: The hydroxyhexyl chain in the target compound likely enhances aqueous solubility compared to hydrophobic substituents (e.g., benzylcarbamoyl or propargyl ).
  • Thermal Stability: High melting points in ’s analogs (up to 242°C) suggest crystalline stability, whereas flexible chains (e.g., hydroxyhexyl) may reduce melting points .
  • Synthetic Accessibility: Yields for benzamide derivatives vary widely (39–82%), influenced by steric hindrance and protection strategies .

Stability and Hydrolysis

Boronate esters are prone to hydrolysis, but substituents influence stability:

  • Hydrophobic groups (e.g., tetramethyl in dioxaborolan) slow hydrolysis .
  • Hydroxyhexyl’s hydrophilicity may increase hydrolysis rates compared to methoxy or propargyl derivatives. Stability studies under physiological conditions are needed for drug design applications.

Biological Activity

N-(6-hydroxyhexyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound with notable potential in various biological applications. This article summarizes its biological activity based on the current literature and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC14H23B2N1O3
Molecular Weight293.23 g/mol
Density1.054 g/cm³ (20 °C)
Boiling Point432.7 °C
LogP2.360

This compound exhibits its biological activity primarily through its interaction with cellular pathways. Studies suggest that it may function as a PI3K inhibitor, which is crucial in regulating cell growth and survival. The inhibition of the PI3K pathway can lead to decreased phosphorylation of Akt, a key protein in this signaling cascade.

Antitumor Activity

Recent studies have indicated that this compound possesses significant antitumor properties:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines including A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • IC50 Values : The compound demonstrated varying degrees of potency:
    • A549: IC50 = 2.12 ± 0.21 μM
    • HCC827: IC50 = 5.13 ± 0.97 μM
    • NCI-H358: IC50 = 0.85 ± 0.05 μM

These values indicate that the compound is particularly effective against the NCI-H358 cell line.

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays:

  • Tested Organisms : It was tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, as well as the eukaryotic model organism Saccharomyces cerevisiae.
  • Results : The compound exhibited notable antibacterial activity against these organisms, suggesting potential applications in treating infections.

Case Studies

  • Study on Antitumor Efficacy :
    • In a controlled study involving human lung cancer cell lines, the compound was found to inhibit cell proliferation significantly compared to standard chemotherapeutic agents such as doxorubicin.
    • The study emphasized the need for further optimization of the chemical structure to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
  • Antimicrobial Testing :
    • Another study evaluated the compound's effectiveness against bacterial strains using broth microdilution methods.
    • Results indicated a promising antimicrobial profile that warrants further investigation for potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.